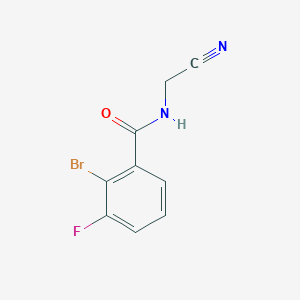

2-Bromo-N-(cyanomethyl)-3-fluorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFN2O |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

2-bromo-N-(cyanomethyl)-3-fluorobenzamide |

InChI |

InChI=1S/C9H6BrFN2O/c10-8-6(2-1-3-7(8)11)9(14)13-5-4-12/h1-3H,5H2,(H,13,14) |

InChI Key |

NQVSQHAQFYMCCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(=O)NCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Modifications of 2 Bromo N Cyanomethyl 3 Fluorobenzamide

Retrosynthetic Analysis and Key Precursor Synthesis

A retrosynthetic analysis of 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide identifies the primary disconnection at the amide bond. This bond is logically formed through the coupling of a carboxylic acid derivative and an amine. This approach points to two key precursors: 2-bromo-3-fluorobenzoic acid and 2-aminoacetonitrile.

Synthesis of 2-Bromo-3-fluorobenzoic Acid:

The synthesis of 2-bromo-3-fluorobenzoic acid can be achieved through various routes. One common method involves the Sandmeyer reaction, starting from 2-amino-3-fluorobenzoic acid. This process includes diazotization of the amino group followed by displacement with a bromide salt, typically in the presence of a copper catalyst.

Another synthetic pathway starts from m-fluorobenzotrifluoride. This route involves a sequence of nitration, bromination, reduction of the nitro group, and subsequent deamination to introduce the bromine at the desired position. The final step is the hydrolysis of the trifluoromethyl group to a carboxylic acid.

Synthesis of 2-Aminoacetonitrile:

2-Aminoacetonitrile, also known as glycinonitrile, is commercially available, often as its hydrochloride or hydrogen sulfate (B86663) salt. It can be synthesized through various methods, including the Strecker synthesis from formaldehyde, ammonia, and hydrogen cyanide.

Optimized Synthetic Routes to this compound

The direct amidation of 2-bromo-3-fluorobenzoic acid with 2-aminoacetonitrile is a primary route to the target compound. To achieve high yields and purity, this reaction typically requires the activation of the carboxylic acid.

One common and effective method is the conversion of the carboxylic acid to its more reactive acid chloride. This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-fluorobenzoyl chloride is then reacted with 2-aminoacetonitrile in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine. These reagents are widely used in peptide synthesis and are known for their efficiency and mild reaction conditions.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Agent | Byproducts |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (B86325) | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Water-soluble urea (B33335) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Phosphonium salt | Hexamethylphosphoramide (HMPA) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Aminium/Uronium salt | Tetramethylurea |

Reaction Mechanism Elucidation

The reaction mechanism for the formation of this compound, when proceeding through the acid chloride intermediate, involves a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-aminoacetonitrile attacks the electrophilic carbonyl carbon of 2-bromo-3-fluorobenzoyl chloride. This is followed by the elimination of the chloride ion, leading to the formation of the amide bond. The presence of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction.

When using a coupling reagent like DCC, the carboxylic acid is activated by reacting with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, with the byproduct being a urea derivative.

Stereochemical Considerations in Synthesis

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, there are no stereocenters to consider during its synthesis, and no stereoisomers are formed. The synthesis does not require any stereoselective steps or chiral auxiliaries.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include:

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is crucial. The direct amidation route using a catalytic coupling reagent generally offers a higher atom economy compared to the acid chloride route, which involves a stoichiometric activating agent and generates a salt byproduct.

Use of Safer Solvents: The choice of solvents is critical. Traditional solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are effective but pose environmental and health concerns. Research into greener alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is an active area of interest for amide synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly efficient catalysts can often enable milder reaction conditions.

Waste Reduction: Minimizing the formation of byproducts and the use of excess reagents is a core principle. Catalytic methods are generally preferred over stoichiometric ones for this reason.

Design and Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships in various chemical and biological contexts.

Positional Isomer Exploration

The exploration of positional isomers involves altering the positions of the bromo and fluoro substituents on the benzoyl ring. The synthetic strategies for these isomers would be analogous to that of the parent compound, with the primary difference being the choice of the starting substituted benzoic acid.

For example, to synthesize 4-Bromo-N-(cyanomethyl)-3-fluorobenzamide, one would start with 4-bromo-3-fluorobenzoic acid. The synthesis of these precursor benzoic acids often involves specific and sometimes complex multi-step sequences to achieve the desired substitution pattern.

Table 2: Examples of Positional Isomers and their Precursors

| Target Positional Isomer | Key Carboxylic Acid Precursor |

| 4-Bromo-N-(cyanomethyl)-3-fluorobenzamide | 4-Bromo-3-fluorobenzoic acid |

| 5-Bromo-N-(cyanomethyl)-3-fluorobenzamide | 5-Bromo-3-fluorobenzoic acid |

| 2-Bromo-N-(cyanomethyl)-4-fluorobenzamide | 2-Bromo-4-fluorobenzoic acid |

| 2-Bromo-N-(cyanomethyl)-5-fluorobenzamide | 2-Bromo-5-fluorobenzoic acid |

| 2-Bromo-N-(cyanomethyl)-6-fluorobenzamide | 2-Bromo-6-fluorobenzoic acid |

The synthesis of these precursor benzoic acids would follow established methods of aromatic substitution, such as electrophilic aromatic substitution (bromination, nitration) and nucleophilic aromatic substitution, often guided by the directing effects of the existing substituents.

Substituent Variation Strategies

The structural backbone of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR). Key strategies would focus on the variation of the bromine and fluorine substituents on the phenyl ring, as well as modifications of the N-(cyanomethyl) group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a versatile platform for modifying the bromine atom at the 2-position. Reactions such as the Suzuki-Miyaura coupling would allow for the introduction of a wide array of aryl and heteroaryl groups. Similarly, the Buchwald-Hartwig amination could be employed to introduce diverse primary and secondary amines, significantly expanding the chemical space around the benzamide (B126) core. The cyanation of the aryl bromide, potentially using palladium catalysis with a non-toxic cyanide source like K4[Fe(CN)6], could also be explored.

Variations of the fluorine substituent at the 3-position are more challenging but could be approached through the synthesis of novel starting materials. The N-(cyanomethyl) group offers further opportunities for modification. For instance, the nitrile moiety could be hydrolyzed to a carboxylic acid or reduced to an amine, which could then be further functionalized.

A hypothetical scheme for substituent variation is presented below:

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | 2-Aryl-N-(cyanomethyl)-3-fluorobenzamide |

| This compound | Amine, Pd catalyst, base (Buchwald-Hartwig Amination) | 2-Amino-N-(cyanomethyl)-3-fluorobenzamide derivative |

| This compound | K4[Fe(CN)6], Pd catalyst (Cyanation) | 2-Cyano-N-(cyanomethyl)-3-fluorobenzamide |

| This compound | H2O, Acid/Base (Nitrile Hydrolysis) | 2-Bromo-3-fluoro-N-(carboxymethyl)benzamide |

| This compound | Reducing agent (e.g., H2/catalyst) (Nitrile Reduction) | 2-Bromo-N-(2-aminoethyl)-3-fluorobenzamide |

Scaffolding Modifications and Hybrid Molecules

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with improved properties. nih.govsemanticscholar.orgnamiki-s.co.jp For this compound, this could involve replacing the central benzamide core with other heterocyclic or carbocyclic scaffolds that maintain a similar spatial arrangement of key functional groups. Computational modeling can aid in the design of such bioisosteres.

The creation of hybrid molecules by linking the this compound scaffold to other pharmacophores is another promising avenue. nih.govnih.govmdpi.comresearchgate.netugent.be This approach aims to combine the biological activities of two different molecular entities to create a new molecule with a unique or enhanced pharmacological profile. For example, the cyanomethyl group could be modified to incorporate a linker that allows for conjugation to another bioactive molecule.

Potential scaffolding modifications and hybrid molecule strategies include:

Replacement of the phenyl ring: Introducing bioisosteric replacements such as pyridine, pyrimidine, or other heteroaromatic systems.

Modification of the amide linker: Replacing the amide bond with other functionalities like a sulfonamide, urea, or a reversed amide.

Conjugation to other pharmacophores: Linking the core structure to known fragments of other biologically active compounds to explore synergistic effects. The design and synthesis of such hybrid compounds is a growing area of interest in medicinal chemistry. nih.govnih.govmdpi.comresearchgate.netugent.be

Advanced Synthetic Techniques for Library Generation

To efficiently explore the SAR of this compound, the generation of compound libraries using advanced synthetic techniques is essential. Parallel synthesis and automated synthesis platforms can significantly accelerate the drug discovery process. uniroma1.itresearchgate.netresearchgate.netenamine.netvapourtec.com

Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in multi-well plates. uniroma1.itenamine.netvapourtec.com By applying the substituent variation strategies discussed earlier in a parallel format, a diverse library of analogs can be rapidly produced. For instance, a library could be generated by reacting 2-bromo-3-fluorobenzoic acid with a variety of amines to form a diverse set of amides, which could then be further diversified through palladium-catalyzed reactions at the bromine position.

Automated Synthesis: The use of robotic systems for synthesis and purification can further enhance the efficiency of library generation. researchgate.netresearchgate.net These automated platforms can perform multi-step reaction sequences with high precision and reproducibility, enabling the creation of large and complex compound libraries with minimal manual intervention. High-throughput synthesis, coupled with high-throughput screening, allows for the rapid identification of lead compounds from these libraries. researchgate.netnih.govrsc.org

The following table outlines a conceptual approach to library generation:

| Library Generation Strategy | Core Scaffold | Diversity Point 1 (Amine) | Diversity Point 2 (Aryl Halide Modification) |

| Parallel Synthesis | 2-Bromo-3-fluorobenzoic acid | Array of primary and secondary amines | Array of boronic acids (Suzuki) or amines (Buchwald-Hartwig) |

| Automated Synthesis | Pre-synthesized this compound | Not applicable | Automated sequential Pd-catalyzed reactions with various coupling partners |

Information regarding the biological activity and molecular mechanisms of this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the biological target identification, validation, and investigation of the molecular mechanisms of action for the chemical compound this compound have yielded no specific results.

As of the current date, there is no publicly accessible research detailing:

In Vitro Biological Target Identification and Validation: No studies on enzyme kinetics, receptor binding profiling, or protein-ligand interactions for this specific compound have been found.

Investigation of Molecular Mechanisms of Action: There is no available information on cellular pathway modulation studies or any transcriptomic and proteomic analyses of the effects of this compound.

Consequently, the requested article, which was to be structured around detailed research findings in these areas, cannot be generated. The strict adherence to focusing solely on "this compound" and the requirement for data-driven content cannot be met due to the absence of relevant scientific research in the public record.

Elucidation of Biological Activity and Molecular Mechanisms of 2 Bromo N Cyanomethyl 3 Fluorobenzamide

Investigation of Molecular Mechanisms of Action

Biophysical Characterization of Target Interactions

Biophysical characterization is crucial for understanding how a small molecule interacts with its biological target. Various techniques are employed to measure binding affinity, kinetics, and thermodynamics. Common methods include:

Surface Plasmon Resonance (SPR): Measures the binding of a ligand (the small molecule) to a target protein immobilized on a sensor surface in real-time. It provides data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of a ligand to its target. ITC can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a small molecule on a protein target by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the small molecule bound to its target protein, revealing the precise atomic interactions.

These techniques are instrumental in structure-based drug design, allowing for the optimization of lead compounds to improve their potency and selectivity.

Comparative Biological Activity Across Related Chemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure influences biological activity. By synthesizing and testing a series of related compounds (analogs), researchers can identify key chemical features (pharmacophores) responsible for the desired biological effect.

For a compound like 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide, a comparative analysis would involve synthesizing analogs with modifications at various positions:

The Benzamide (B126) Ring: Altering the position and nature of the bromo and fluoro substituents. For example, moving the fluorine to a different position or replacing bromine with another halogen.

The N-(cyanomethyl) Group: Replacing the cyanomethyl group with other small substituents to probe the necessity of the nitrile and the methylene (B1212753) linker for activity.

The biological activities of these analogs would then be compared to the parent compound. This data helps in building a model of the pharmacophore and can guide the design of more potent and selective compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo N Cyanomethyl 3 Fluorobenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Interpretation of QSAR Models for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in the rational design of novel derivatives of 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide. These models provide a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of untested molecules. The interpretation of these models offers valuable insights into the key molecular features that govern the desired biological effect, thereby guiding the synthesis of more effective compounds.

For benzamide (B126) derivatives, QSAR studies have highlighted the significance of various physicochemical parameters in modulating their biological activities. For instance, in a study on substituted benzimidazole (B57391) derivatives, parameters such as the weighted average of polarizability (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) were found to be crucial in describing their antimicrobial activities nih.gov. The positive coefficient for MlogP in a QSAR model would suggest that increasing the lipophilicity of the this compound scaffold could enhance its activity. This could be achieved by introducing lipophilic substituents at strategic positions on the benzamide ring.

Furthermore, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electronic requirements for optimal activity. For a series of substituted benzimidazole derivatives acting as Angiotensin II-AT1 receptor antagonists, CoMFA and CoMSIA models revealed the importance of lipophilicity and hydrogen bonding at specific positions of the benzimidazole ring for potent antagonistic activity nih.gov. By extension, for this compound derivatives, these models could pinpoint regions where bulky substituents would be favorable (steric fields) and where electron-donating or electron-withdrawing groups would be beneficial (electrostatic fields).

The contour maps generated from 3D-QSAR studies serve as a visual guide for rational drug design. For example, a green contour map in a CoMFA analysis would indicate that a sterically bulky group is favored in that region for enhanced activity, while a yellow contour map would suggest that a less bulky group is preferred. Similarly, blue and red contour maps in CoMSIA would indicate regions where electropositive and electronegative groups, respectively, would be advantageous. By interpreting these maps, medicinal chemists can strategically modify the lead compound, this compound, to design new derivatives with predicted higher potency.

A hypothetical QSAR study on a series of this compound derivatives might yield the following illustrative data:

| Derivative | Substitution Pattern | LogP | Electronic Parameter (σ) | Predicted Activity (pIC50) | Observed Activity (pIC50) |

| 1 | 2-Br, 3-F, N-cyanomethyl | 2.5 | 0.23 | 6.5 | 6.4 |

| 2 | 2-Br, 3-F, 5-Cl, N-cyanomethyl | 3.2 | 0.37 | 7.1 | 7.0 |

| 3 | 2-Br, 3-F, 5-OCH3, N-cyanomethyl | 2.3 | -0.27 | 6.2 | 6.3 |

| 4 | 2-Br, 3-F, 4'-Cl-benzyl | 4.1 | 0.23 | 7.8 | 7.7 |

| 5 | 2-Br, 3-F, 4'-OCH3-benzyl | 3.9 | -0.27 | 7.2 | 7.3 |

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design strategy that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, this approach can be employed to identify the key interaction points with a biological target, even in the absence of a known receptor structure.

In a study on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was developed to elucidate the key features for their activity nih.gov. This model could serve as a template for designing new this compound derivatives. For instance, if the model indicates the necessity of a hydrophobic feature at a certain distance from a hydrogen bond acceptor, modifications can be made to the lead structure to incorporate such a feature, potentially leading to enhanced activity.

Ligand-based design principles also encompass the concept of molecular similarity. By comparing the shape and electrostatic properties of this compound with other known active compounds, it is possible to design novel molecules that retain the key features responsible for biological activity. This approach has been successfully used in the design of selective CYP1B1 inhibitors based on a benzamide scaffold.

An illustrative pharmacophore model for a hypothetical biological target of this compound derivatives could include the following features:

| Feature | Description | Corresponding Moiety in this compound |

| HBA 1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the amide |

| HBD 1 | Hydrogen Bond Donor | N-H of the amide |

| HY/AR 1 | Hydrophobic/Aromatic | 2-Bromo-3-fluorophenyl ring |

| HBA 2 | Hydrogen Bond Acceptor | Nitrogen of the cyanomethyl group |

By aligning new virtual derivatives to this pharmacophore model, their potential activity can be predicted before undertaking their synthesis, thus saving time and resources.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with a biological target. Conformational analysis of this compound and its derivatives is therefore essential for understanding their biological profiles. The flexibility of the molecule, particularly the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group, determines the spatial arrangement of the key pharmacophoric features.

The presence of the ortho-bromo and meta-fluoro substituents on the phenyl ring can significantly influence the preferred conformation of the benzamide moiety. In a study on 2,6-difluorobenzamide (B103285) derivatives, it was found that the fluorine atoms induce a non-planar conformation, which was suggested to be the active conformation for FtsZ inhibition nih.gov. Similarly, the bulky bromine atom at the ortho position in this compound likely forces the amide group to be twisted out of the plane of the phenyl ring. This dihedral angle is a critical parameter that can affect the molecule's ability to fit into a receptor's binding pocket.

The cyanomethyl group also contributes to the conformational landscape of the molecule. A crystallographic study of N-(cyanomethyl)benzamide revealed that the amide group is twisted by a dihedral angle of 21.86° with respect to the benzene (B151609) ring nih.gov. The conformation of the cyanomethyl group itself can also be important for biological activity.

The correlation between conformation and biological activity can be established by comparing the low-energy conformations of active and inactive derivatives. If a particular conformation is consistently observed in active compounds but is absent in inactive ones, it can be inferred that this is the "bioactive conformation." This information is invaluable for the rational design of new derivatives that are pre-organized in the bioactive conformation, which can lead to an increase in binding affinity and, consequently, biological activity.

A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative energies and the dihedral angles defining these conformations would be key parameters to consider.

| Conformer | Dihedral Angle (Phenyl-C=O) | Dihedral Angle (C=O-N) | Relative Energy (kcal/mol) | Predicted Activity |

| A | 30° | 10° | 0.0 | High |

| B | 90° | 180° | 2.5 | Low |

| C | 180° | 0° | 5.0 | Inactive |

By understanding the relationship between the conformational preferences and the biological profiles of this compound derivatives, it is possible to design molecules with improved therapeutic potential.

Computational and Theoretical Studies on 2 Bromo N Cyanomethyl 3 Fluorobenzamide

Molecular Dynamics Simulations

Solvent Effects and Protonation States of Ligand

Further research and publication in peer-reviewed journals would be necessary to enable a comprehensive computational analysis of 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide.

In Silico Prediction of Molecular Properties Relevant to Biological Interactions

No in silico predictions, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties or molecular docking studies, have been published for this compound. These predictive studies are essential in the early stages of drug discovery to assess the potential of a compound to be a viable drug candidate.

Innovations in Derivative Design and Emerging Applications of 2 Bromo N Cyanomethyl 3 Fluorobenzamide Research

Rational Design Strategies for Enhanced Biological Specificity

The rational design of derivatives based on the 2-bromo-N-(cyanomethyl)-3-fluorobenzamide scaffold can be strategically guided by established principles in medicinal chemistry to achieve enhanced biological specificity, particularly in the realm of kinase inhibition. The benzamide (B126) core is a well-established pharmacophore in numerous kinase inhibitors. nih.govnih.gov The design process for new derivatives would likely focus on modifying key positions of the molecule to optimize interactions with a target protein's active site.

Key Structural Features for Rational Design:

2-Bromo and 3-Fluoro Substituents: The halogen atoms on the phenyl ring play a crucial role in modulating the electronic properties and conformational preferences of the molecule. Fluorine, in particular, is often used to enhance binding affinity and improve metabolic stability. nih.gov The bromine atom can serve as a synthetic handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide array of functional groups to probe specific interactions within a binding pocket.

N-(cyanomethyl) Group: The cyanomethyl moiety is a key feature that can participate in hydrogen bonding and other non-covalent interactions. Modifications to this group, such as replacing the cyano group with other small, electron-withdrawing groups or incorporating it into a heterocyclic ring system, could fine-tune the compound's binding affinity and selectivity. nih.gov

Amide Linkage: The amide bond is a critical structural element, providing rigidity and a key hydrogen bond donor and acceptor. Its conformation is influenced by the adjacent substituents on the aromatic ring.

Strategies for Enhancing Specificity:

Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling of a target kinase, derivatives can be designed to form specific interactions with key amino acid residues. For instance, introducing a bulky hydrophobic group at the bromine position could target a hydrophobic pocket, while adding a hydrogen bond donor/acceptor to the cyanomethyl group could engage with a specific residue in the active site. nih.gov

Fragment-Based Drug Discovery: The 2-bromo-3-fluorobenzoyl core could be considered a starting fragment. By screening for weak binding to a target, subsequent derivatives can be built out from this core to improve potency and selectivity.

Pharmacophore Hybridization: Combining the key features of the this compound scaffold with known pharmacophores for specific kinase families could lead to the development of novel, highly selective inhibitors.

A hypothetical design strategy could involve replacing the bromine atom with various aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig coupling to explore interactions with the solvent-exposed region of a kinase active site. The following table illustrates potential derivatives and their design rationale.

| Derivative Position | Modification | Rationale for Enhanced Specificity |

| 2-Bromo | Aryl or Heteroaryl Substitution | To probe hydrophobic pockets and form additional pi-stacking interactions. |

| N-(cyanomethyl) | Replacement of Cyano Group | To modulate hydrogen bonding capacity and polarity. |

| Phenyl Ring | Additional Substituents | To fine-tune electronic properties and conformational preferences. |

Development of Advanced Probes and Chemical Tools based on the Scaffold

The this compound scaffold holds significant potential for the development of advanced chemical probes and tools to investigate biological systems. olemiss.edu Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or in vivo context. scispace.com

Design of Chemical Probes:

Photoaffinity Probes: The benzamide scaffold can be derivatized with photoreactive groups, such as azides or diazirines. nih.gov Upon photoactivation, these probes can covalently crosslink to their target protein, allowing for its identification and characterization.

Fluorescent Probes: By attaching a fluorophore to the scaffold, the localization and dynamics of the target protein can be visualized in living cells. The site of attachment would need to be carefully chosen to avoid disrupting the binding interaction. chemrxiv.org

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the affinity purification of the target protein and its interacting partners for subsequent analysis by mass spectrometry.

The development of such probes would be invaluable for target validation and for elucidating the biological roles of novel proteins. The following table outlines the types of probes that could be developed from this scaffold.

| Probe Type | Functional Group Addition | Application |

| Photoaffinity Probe | Azide or Diazirine | Covalent labeling and identification of target proteins. |

| Fluorescent Probe | Fluorophore (e.g., NBD, Rhodamine) | Visualization of target protein localization and dynamics. |

| Affinity Probe | Biotin | Pull-down and identification of target protein and complexes. |

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. mdpi.combenthamscience.com The benzamide scaffold is a common feature in multi-target drugs. nih.gov Derivatives of this compound could be rationally designed to inhibit multiple targets simultaneously.

Strategies for Multi-Target Design:

Privileged Scaffold Approach: The benzamide core can be considered a "privileged scaffold" that can be decorated with different functional groups to target various protein families. By carefully selecting substituents, it may be possible to design a single molecule that inhibits, for example, two different kinases involved in a disease pathway.

Pharmacophore Merging: This strategy involves combining the pharmacophoric features of two different inhibitors into a single molecule. For instance, the this compound scaffold could be merged with a pharmacophore known to inhibit a different class of enzymes.

The exploration of polypharmacology could lead to the discovery of novel therapeutics with enhanced efficacy and a reduced likelihood of developing resistance.

Patent Landscape Analysis from an Academic Research Perspective (Identifying Research Gaps and Innovation Opportunities)

While a specific patent search for "this compound" does not yield extensive results, an analysis of the broader patent landscape for substituted benzamides reveals significant innovation opportunities. Patents in this area are frequently focused on kinase inhibitors for oncology and inflammatory diseases. researchgate.net

Identified Research Gaps:

Novel Target Classes: The majority of benzamide-based patents focus on well-established kinase targets. There is an opportunity to explore the potential of this compound derivatives against less-explored target classes, such as epigenetic proteins or metabolic enzymes.

Specific Substitution Patterns: The 2-bromo-3-fluoro substitution pattern is not as prevalent in the patent literature as other halogenation patterns. This suggests that the chemical space around this specific scaffold is relatively unexplored and could yield novel intellectual property.

Cyanomethyl Amide Functionality: While N-substituted benzamides are common, the specific N-(cyanomethyl) group is less frequently claimed in broad patent applications, offering another avenue for innovation.

Innovation Opportunities:

Developing Novel Chemical Probes: As discussed, there is a clear opportunity to patent novel chemical probes based on this scaffold for academic and industrial research.

Targeting Niche Disease Areas: Exploring the activity of these compounds in neglected diseases or rare cancers could lead to valuable new patents.

Combination Therapies: Patenting the use of this compound derivatives in combination with existing drugs could be a viable strategy.

Potential as a Chemical Biology Research Probe

Beyond its potential as a therapeutic agent, this compound and its derivatives have significant potential as chemical biology research probes. These tools are essential for dissecting complex biological processes and validating new drug targets. scispace.com

The versatility of the scaffold allows for the incorporation of various tags and reactive groups, as previously mentioned. A key advantage of using a small molecule probe is the ability to study protein function with temporal and spatial control, which is often not possible with genetic methods.

Potential Research Applications:

Target Identification and Validation: Using affinity-based or photoaffinity probes to identify the cellular targets of a bioactive derivative.

Pathway Elucidation: Employing selective inhibitors to dissect the role of a specific protein in a signaling pathway.

Imaging Protein Dynamics: Using fluorescently labeled probes to visualize the movement and interactions of a target protein in real-time.

The development of a suite of chemical probes based on the this compound scaffold would be a valuable contribution to the chemical biology toolbox and could accelerate our understanding of fundamental biological processes.

Future Directions, Unresolved Questions, and Interdisciplinary Research Opportunities

Identification of Underexplored Biological Targets for the Compound Class

The benzamide (B126) class of compounds has been investigated for a variety of biological activities. Novel benzamide derivatives are being explored as potential antitumor agents, with some showing inhibitory effects on enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA damage repair. nih.gov For instance, compound 13f, a novel benzamide derivative, has demonstrated potent anticancer activity against human colorectal cancer cells and significant PARP-1 inhibitory effects. nih.gov

Furthermore, substituted benzamides are recognized as bioactive compounds with therapeutic potential in medicinal chemistry. mdpi.com Research has shown that different substitutions on the benzene (B151609) ring can lead to varied biological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease. mdpi.com The overexpression of ATP-binding cassette transporter, ABCG2, is a significant factor in multidrug resistance in some cancers. mdpi.com Novel benzamide derivatives have been designed and evaluated for their ability to inhibit this transporter, thereby restoring the efficacy of chemotherapeutic drugs. mdpi.com Additionally, some N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown potential antifungal activity against phytopathogenic fungi. researchgate.net

Given this context, future research for compounds like 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide could focus on a range of underexplored biological targets. The following table outlines potential research areas:

| Potential Biological Target Class | Specific Examples | Rationale for Investigation |

| Enzymes in Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylocholinesterase (BuChE), Beta-secretase 1 (BACE1) | Benzamide derivatives have shown inhibitory activity against these enzymes, suggesting a potential role in treating conditions like Alzheimer's disease. mdpi.com |

| DNA Repair Enzymes in Cancer | Poly(ADP-ribose) polymerase-1 (PARP-1) | Novel benzamides have been identified as potent PARP-1 inhibitors, indicating a potential therapeutic application in oncology. nih.gov |

| Drug Efflux Pumps in Multidrug Resistance | ATP-binding cassette transporter (ABCG2) | Certain benzamide analogs can inhibit ABCG2, potentially reversing multidrug resistance in cancer cells. mdpi.com |

| Enzymes in Microbial Pathogens | Fungal enzymes | Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated antifungal properties. researchgate.net |

| Bacterial Enzymes | Folate synthase | Sulfonamides, which share some structural similarities with benzamides, are known to inhibit bacterial folic acid synthesis. nih.gov |

Integration with Cutting-Edge Omics Technologies

The advancement of drug discovery and development is increasingly reliant on the integration of omics technologies. nashbio.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, systems-level understanding of biological processes. nashbio.comresearchgate.net For a compound like this compound, integrating omics approaches can significantly enhance various stages of research, from target identification to understanding its mechanism of action. youtube.comfrontlinegenomics.combiobide.com

The application of multi-omics data is transforming the landscape of drug discovery by enabling the identification of novel drug targets and biomarkers for patient stratification. nashbio.com This holistic approach offers a more complete picture of a drug's effects and can help in predicting both efficacy and potential toxicity. youtube.com

The following table illustrates how different omics technologies could be applied to the study of this compound:

| Omics Technology | Potential Application | Expected Insights |

| Genomics | Identifying genetic variations that influence sensitivity or resistance to the compound. | Understanding patient-specific responses and identifying potential genetic biomarkers. biobide.com |

| Transcriptomics | Analyzing changes in gene expression in response to treatment with the compound. | Elucidating the molecular pathways affected by the compound and its mechanism of action. frontlinegenomics.com |

| Proteomics | Studying alterations in protein expression and post-translational modifications following compound exposure. | Identifying direct protein targets and downstream effects on cellular signaling pathways. youtube.com |

| Metabolomics | Profiling changes in metabolic pathways in response to the compound. | Gaining insights into the functional consequences of the compound's activity and identifying potential off-target effects. researchgate.net |

Methodological Advancements in Synthesis and Characterization

The synthesis and characterization of novel compounds are foundational to drug discovery. Recent research on related compounds, such as 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, highlights modern synthetic and characterization techniques. nih.gov The synthesis of this compound was achieved through a Claisen-Schmidt condensation reaction, and it was characterized using NMR, ES-MS, and FTIR spectral techniques. nih.gov

For this compound, future methodological advancements could focus on improving synthetic efficiency and enhancing the precision of its characterization. This includes the development of more sustainable and cost-effective synthetic routes and the application of advanced analytical techniques for a more detailed understanding of its physicochemical properties.

Challenges in Translating Fundamental Insights to Applied Research

The translation of basic scientific discoveries into clinical applications is a well-recognized challenge in drug development, often referred to as the "Valley of Death". researchgate.netnih.gov This process is complex and requires a multidisciplinary team approach, as over 20 different scientific disciplines may be involved in moving a compound from a laboratory finding to a patient-ready intervention. nih.gov

For a compound like this compound, the journey from a promising lead to a therapeutic agent would face several hurdles. These include the cultural differences between basic scientists and clinicians, a lack of resources for translational studies, and navigating a complex regulatory environment. nih.gov Furthermore, the current academic incentive structure, which often prioritizes individual research output, can be a barrier to the collaborative, long-term nature of translational research. nih.govnih.gov Overcoming these challenges will require a concerted effort to foster interdisciplinary collaboration and provide the necessary infrastructure and funding to support translational science. researchgate.net

Synergistic Opportunities in Collaborative Research Initiatives

Collaborative research initiatives are crucial for accelerating the development of new therapeutics. nih.gov Public-private partnerships and international collaborations can pool resources, share expertise, and distribute the financial risks associated with drug discovery. nih.gov Initiatives like the Global Antibiotic Research and Development Partnership (GARDP) aim to develop novel antibiotics by focusing on research and development gaps that are not being addressed by industry or academia alone. nih.gov

For a compound like this compound, engaging in such collaborative efforts could provide access to a broader range of expertise and resources. These partnerships can facilitate the complex process of drug development, from preclinical research to clinical trials, and help to navigate the challenges of bringing a new therapeutic to market. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-N-(cyanomethyl)-3-fluorobenzamide?

The synthesis of brominated benzamide derivatives typically involves bromination under controlled conditions. For example, bromination of fluorinated benzoic acid derivatives using bromine in the presence of catalysts like Fe or AlBr₃ is a common approach . For this compound, a two-step strategy may be employed:

- Step 1 : Bromination of 3-fluorobenzoic acid or its ester derivative using bromine and a Lewis acid catalyst.

- Step 2 : Amidation with cyanomethylamine via coupling reagents (e.g., EDC/HOBt). Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-bromination or side reactions involving the fluorine substituent .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing bromo vs. fluoro environments) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : For unambiguous confirmation of the crystal structure, if suitable crystals are obtained (see for structural analysis methods) .

Q. What solvents and reaction conditions are optimal for handling this compound?

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amidation reactions, while halogenated solvents (e.g., DCM) may stabilize brominated intermediates .

- Temperature : Mild conditions (0–25°C) to prevent decomposition of the cyanomethyl group.

- Safety : Brominated compounds require handling in fume hoods due to potential toxicity (see for safety protocols) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of bromo and fluoro substituents in benzamide derivatives?

Contradictions in reactivity data (e.g., unexpected substitution patterns) can arise from competing electronic effects. Strategies include:

- Computational Modeling : DFT calculations to map the electron density around substituents and predict reactive sites .

- Isotopic Labeling : Using ¹⁸F or ⁸²Br isotopes to track substitution pathways .

- Iterative Analysis : Cross-validating experimental results with multiple techniques (e.g., NMR, HPLC) to rule out artifacts (see for qualitative data resolution methods) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring. Key factors:

- Substituent Positioning : The meta-fluoro group may sterically hinder coupling at the bromo site.

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) improve selectivity for bromo over fluoro substitution .

Q. What are the key considerations in designing bioactivity assays for this compound derivatives?

- Target Selection : Prioritize targets where bromo/fluoro motifs are known to interact (e.g., enzymes with halogen-binding pockets, such as kinases or proteases) .

- Assay Conditions : Use fluorogenic substrates to monitor enzymatic inhibition, accounting for potential fluorescence quenching by bromine.

- SAR Studies : Compare analogs (e.g., replacing Br with Cl or CN) to isolate the contributions of specific substituents (see for analogous bioactivity frameworks) .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

- ADME Prediction : Software like SwissADME calculates logP (lipophilicity), solubility, and metabolic stability. The cyanomethyl group may reduce logP, enhancing aqueous solubility .

- Metabolism : CYP450 enzyme interactions can be modeled to identify potential metabolic hotspots (e.g., debromination or cyanomethyl oxidation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Brominated Benzamides

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Bromination Catalyst | Fe or AlBr₃ | |

| Amidation Coupling Agent | EDC/HOBt | |

| Reaction Temperature | 0–25°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.